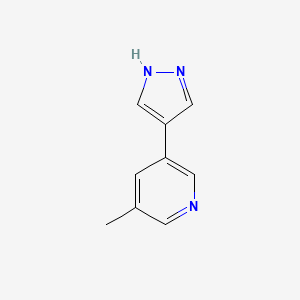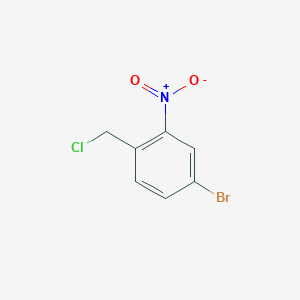
4-Bromo-1-(chloromethyl)-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(chloromethyl)-2-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, a chloromethyl group at the 1-position, and a nitro group at the 2-position
准备方法
The synthesis of 4-Bromo-1-(chloromethyl)-2-nitrobenzene typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-bromo-1-chloromethylbenzene, which can be synthesized by the bromination of 1-chloromethylbenzene. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
化学反应分析
4-Bromo-1-(chloromethyl)-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation: The bromine atom can be oxidized to form bromine-containing functional groups under specific conditions
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar solvents.
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major products formed from these reactions include substituted benzene derivatives, amino-substituted benzene compounds, and oxidized bromine-containing compounds.
科学研究应用
4-Bromo-1-(chloromethyl)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
作用机制
The mechanism of action of 4-Bromo-1-(chloromethyl)-2-nitrobenzene and its derivatives depends on the specific application and the target molecule. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine and chloromethyl groups can participate in covalent bonding with target molecules .
相似化合物的比较
4-Bromo-1-(chloromethyl)-2-nitrobenzene can be compared with other similar compounds, such as:
4-Bromo-1-(chloromethyl)-2-aminobenzene: This compound has an amino group instead of a nitro group, leading to different reactivity and applications.
4-Bromo-1-(methyl)-2-nitrobenzene: The absence of the chlorine atom in the methyl group results in different chemical properties and reactivity.
4-Chloro-1-(chloromethyl)-2-nitrobenzene:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of this compound in various fields of research and industry.
属性
分子式 |
C7H5BrClNO2 |
|---|---|
分子量 |
250.48 g/mol |
IUPAC 名称 |
4-bromo-1-(chloromethyl)-2-nitrobenzene |
InChI |
InChI=1S/C7H5BrClNO2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H,4H2 |
InChI 键 |
VOEAXGYLWXWDNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


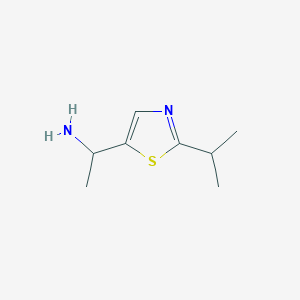
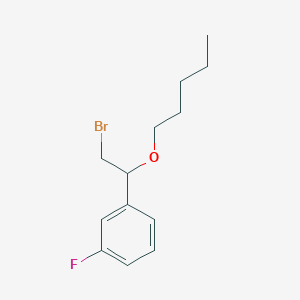
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
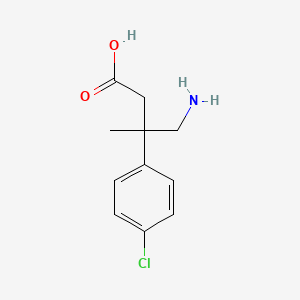

![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
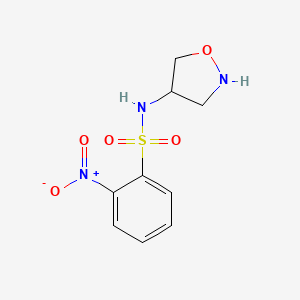
![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)
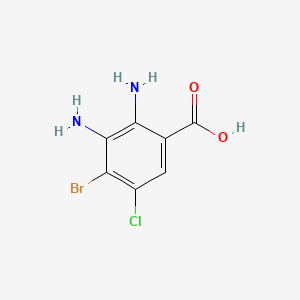
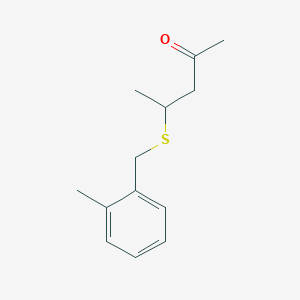

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13542631.png)
